molecular formula C8H5BrN4O2 B2604268 5-bromo-2-(1H-tetrazol-1-yl)benzoic acid CAS No. 951626-69-0

5-bromo-2-(1H-tetrazol-1-yl)benzoic acid

Cat. No.: B2604268
CAS No.: 951626-69-0
M. Wt: 269.058
InChI Key: VIDDNPPUMBJFJY-UHFFFAOYSA-N
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Description

“5-bromo-2-(1H-tetrazol-1-yl)benzoic acid” is a chemical compound . It is used for pharmaceutical testing . The compound has a molecular weight of 190.16 .

Scientific Research Applications

Chemical Synthesis and Modification

5-Bromo-2-(1H-tetrazol-1-yl)benzoic acid and its analogs are utilized in chemical synthesis, particularly in the preparation of various benzoic acid derivatives through regioselective Cu(I) catalyzed C–N coupling processes. This method demonstrates the versatility of halobenzoic acid substrates in producing a range of compounds under controlled conditions (Song et al., 2019).

Coordination Polymers and Crystallography

The compound plays a critical role in the study of coordination polymers, especially in understanding the effects of ligand modifications on the structures and properties of metal complexes. Research has delved into the in situ cycloaddition reactions of various benzonitrile derivatives, leading to the formation of unique Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers with distinct structural topologies (Song et al., 2009). Additionally, the crystallographic analysis of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate has provided valuable insights into hydrogen-bonding and π–π stacking interactions in three-dimensional networks (Li et al., 2008).

Synthesis Optimization and Industrial Processes

Optimizing the synthesis conditions for related benzoic acid derivatives has been a focus to enhance efficiency and yield. Techniques such as the Negishi cross-coupling method have been employed to streamline the synthesis of complex molecular fragments (Liu et al., 2020). Moreover, the substance has been identified as a key intermediate in industrial-scale processes for manufacturing therapeutic compounds, highlighting its significance in practical applications and cost reduction strategies (Zhang et al., 2022).

Material Science and Engineering

The compound's utility extends to material science, where it contributes to the exploration and assembly of complex structures like metal-organic frameworks (MOFs). Modifying the substituents on the ligand and varying the synthesis solvent has allowed for the creation of MOFs with diverse interpenetrating topologies, providing a deeper understanding of the structural nuances and potential applications of these materials (Cui et al., 2011).

Properties

IUPAC Name

5-bromo-2-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDDNPPUMBJFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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